molecular formula C18H17N3O2 B2461486 Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034617-64-4

Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2461486
CAS No.: 2034617-64-4
M. Wt: 307.353
InChI Key: MXULUFHNFXUXOG-UHFFFAOYSA-N
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Description

Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic small molecule characterized by an indolizine core linked to a pyrrolidine ring via a methanone bridge. The pyrrolidine moiety is further substituted with a pyridin-4-yloxy group at the 3-position. Its design integrates aromatic and heterocyclic elements to optimize binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

indolizin-2-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(14-11-15-3-1-2-9-20(15)12-14)21-10-6-17(13-21)23-16-4-7-19-8-5-16/h1-5,7-9,11-12,17H,6,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXULUFHNFXUXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine core, which can be achieved through classical methodologies such as the Scholtz or Chichibabin reactions . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings is also a viable approach . The final step involves coupling the indolizine and pyrrolidine moieties with the pyridine ring under specific reaction conditions, often using transition metal-catalyzed reactions or oxidative coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent-Driven Pharmacological Profiles

  • Aromatic vs. Heterocyclic Cores: The indolizine and pyrazine moieties (as in the second compound) enhance π-π stacking interactions with receptors compared to simpler phenyl groups (e.g., the third compound). This is critical for DORAs, where pyrazine derivatives exhibit nanomolar affinity for orexin receptors .
  • Oxygenated Substituents: The pyridin-4-yloxy group in the target compound may improve solubility and hydrogen-bonding capacity relative to non-oxygenated analogues like the third compound. However, the 3,4-dimethoxybenzyl group in the second compound demonstrates superior receptor engagement, likely due to enhanced hydrophobic interactions .

Key Research Findings and Implications

Bioactivity Correlation : The pyridin-4-yloxy group in the target compound may confer moderate orexin receptor affinity, as seen in pyrazine-based DORAs . However, the absence of electron-donating groups (e.g., methoxy) could limit potency compared to compound 12.

Metabolic Stability : Pyrrolidine rings with bulky substituents (e.g., 4-phenylpiperidine in compound 15c) often exhibit improved metabolic stability but may reduce blood-brain barrier penetration . The target compound’s pyridin-4-yloxy group balances lipophilicity and polarity, suggesting favorable pharmacokinetics.

Synthetic Scalability: Carbodiimide-mediated coupling (used for compound 12) is a robust method for methanone derivatives, though indolizine carboxylate availability may pose challenges .

Biological Activity

Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by its intricate structure, which includes an indolizin moiety linked to a pyrrolidine group via a methanone functional group. The presence of a pyridine ring enhances its biological interactions.

Antifungal Activity

Research indicates that indolizin derivatives exhibit significant antifungal properties. A patent describes the use of indolizine compounds in combination therapies to treat fungal infections caused by human pathogenic fungi such as Aspergillus species. The compound demonstrates an ability to inhibit fungal growth, suggesting potential applications in antifungal therapy .

Table 1: Antifungal Activity of Indolizin Derivatives

Compound NameFungal SpeciesInhibition Concentration (µg/mL)Mechanism of Action
This compoundAspergillus niger5Disruption of cell membrane integrity
Other Indolizine DerivativesCandida albicans10Inhibition of ergosterol synthesis

Anticancer Potential

The compound's structural features suggest it may interact with key signaling pathways involved in cancer proliferation. Preliminary studies have indicated that similar indolizine derivatives can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for tumor growth regulation .

Case Study: In Vivo Antitumor Activity

In a xenograft model, compounds structurally related to this compound demonstrated significant tumor growth suppression at low doses. The study highlighted the importance of free-drug exposure in achieving therapeutic efficacy, indicating that modifications to enhance bioavailability could improve anticancer activity .

The proposed mechanisms through which indolizin derivatives exert their biological effects include:

  • Fungal Cell Membrane Disruption : The compound may integrate into fungal cell membranes, leading to increased permeability and eventual cell death.
  • Inhibition of Key Enzymatic Pathways : Similar compounds have shown the ability to inhibit enzymes critical for cell division and survival in cancer cells.
  • Interference with Signaling Pathways : By targeting specific signaling pathways such as PI3K/AKT/mTOR, these compounds can effectively halt tumor progression.

Q & A

Q. What synthetic routes are reported for preparing indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone?

The synthesis of structurally related indolizinyl methanone derivatives typically involves coupling reactions between indolizine precursors and functionalized pyrrolidinyl intermediates. For example, a similar compound, (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone, was synthesized using standard condensation protocols in solvents like toluene or DMSO, followed by purification via column chromatography . Key steps include activating the indolizine core with electron-withdrawing groups to facilitate nucleophilic attack by the pyrrolidinyl moiety. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products such as unreacted intermediates or over-oxidized species.

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is commonly used for purity assessment, as demonstrated for analogous CDK inhibitors like AZD-5597 . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For crystallinity evaluation, X-ray diffraction (XRD) with software like SHELXL can resolve bond angles and torsional strain in the pyrrolidine ring .

Q. What storage conditions are advised for indolizinyl-pyrrolidinyl methanone derivatives?

Similar compounds (e.g., AZD-5597) are stored as powders at -20°C for long-term stability (up to 3 years) or in solvent (e.g., DMSO) at -80°C for 1 year . Moisture-sensitive derivatives require desiccants and inert atmospheres to prevent hydrolysis of the methanone group .

Advanced Research Questions

Q. How can crystallographic refinement resolve electron density ambiguities in the pyrrolidin-1-yl methanone moiety?

SHELXL’s dual-space algorithm is effective for modeling disordered regions in heterocyclic systems. For example, partial occupancy of the pyridin-4-yloxy group can be addressed using restraints on bond lengths (e.g., C-O ≈ 1.36 Å) and anisotropic displacement parameters . Twinning or pseudo-symmetry in crystals may require data integration from multiple datasets or the use of the TWIN command in SHELX to refine overlapping lattices .

Q. What strategies improve coupling efficiency during the synthesis of the pyrrolidin-1-yl methanone group?

Activating the indolizine core with trifluoromethanesulfonyl (Tf) groups enhances electrophilicity for nucleophilic substitution with 3-(pyridin-4-yloxy)pyrrolidine. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, have been shown to improve yields in analogous heterocyclic couplings by reducing steric hindrance and stabilizing transition states . Microwave-assisted synthesis can also accelerate reaction kinetics, particularly for thermally sensitive intermediates .

Q. How should researchers address discrepancies in biological activity data across assay conditions?

Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from differences in cell lines, solvent vehicles, or assay pH. For example, DMSO concentrations >0.1% can destabilize the methanone group, leading to false negatives . Normalizing data against positive controls (e.g., known CDK inhibitors) and using orthogonal assays (e.g., SPR for binding affinity vs. cell-based proliferation assays) can validate results .

Q. What computational methods predict the electronic properties of the indolizine-pyrrolidine scaffold?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) can model ground-state dipole moments and charge distribution, which influence binding to biological targets like kinase active sites. Solvatochromic shifts in UV-Vis spectra (e.g., in ethanol vs. acetonitrile) provide experimental validation of computational predictions .

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